molecular formula C16H14O5 B14567343 2-(Acetyloxy)-5-(benzyloxy)benzoic acid CAS No. 61340-17-8

2-(Acetyloxy)-5-(benzyloxy)benzoic acid

Cat. No.: B14567343
CAS No.: 61340-17-8
M. Wt: 286.28 g/mol
InChI Key: ABSKHIAMAMUORZ-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-(benzyloxy)benzoic acid is a benzoic acid derivative featuring both acetyloxy (-OAc) and benzyloxy (-OBn) substituents at the 2- and 5-positions of the aromatic ring, respectively. These analogs often exhibit modified physicochemical properties and pharmacological activities depending on substituent type, position, and steric/electronic effects .

Properties

CAS No.

61340-17-8

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-acetyloxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H14O5/c1-11(17)21-15-8-7-13(9-14(15)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ABSKHIAMAMUORZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-(benzyloxy)benzoic acid typically involves the esterification of 5-(benzyloxy)salicylic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 5-(Benzyloxy)salicylic acid

    Reagent: Acetic anhydride

    Catalyst: Sulfuric acid

    Conditions: Reflux

The reaction proceeds with the formation of the ester bond between the acetyloxy group and the benzoic acid ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-5-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The acetyloxy group can be reduced to form a hydroxyl group.

    Substitution: The acetyloxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 2-(Carboxy)-5-(benzyloxy)benzoic acid

    Reduction: 2-(Hydroxy)-5-(benzyloxy)benzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)-5-(benzyloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-5-(benzyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the active benzoic acid derivative. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 2-(Acetyloxy)-5-(benzyloxy)benzoic acid with its halogenated and alkoxy-substituted analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Solubility (Polar Solvents) Key References
This compound C₁₆H₁₄O₅ 286.28* -OAc (2), -OBn (5) Not reported Likely low (hydrophobic OBn) N/A†
2-(Acetyloxy)-5-bromobenzoic acid C₉H₇BrO₄ 259.05 -OAc (2), -Br (5) 60 Insoluble in H₂O; soluble in EtOH, DMSO
2-(Acetyloxy)-5-iodobenzoic acid C₉H₇IO₄ 322.05 -OAc (2), -I (5) Not reported Similar to bromo analog
5-Methoxy-2-methylbenzoic acid C₉H₁₀O₃ 166.18 -CH₃ (2), -OMe (5) Not reported Moderate in EtOH, DMSO
Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate C₁₇H₁₅BrO₄ 363.21 -OBn (2), -BrCOCH₃ (5) Not reported Low (hydrophobic OBn)

*Calculated using atomic masses; †Direct data unavailable; analogs suggest low aqueous solubility due to hydrophobic benzyl group.

Key Observations :

  • Halogen vs. Alkoxy Substitutents : Bromo and iodo analogs (e.g., 2-(Acetyloxy)-5-bromobenzoic acid) exhibit higher molecular weights and lower solubility in polar solvents compared to methoxy derivatives .
  • Benzyloxy Group Impact : The presence of -OBn (e.g., in Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate) introduces significant hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .

Reactivity Trends :

  • The acetyloxy group (-OAc) is susceptible to hydrolysis under acidic/basic conditions, forming salicylic acid analogs .
  • The benzyloxy group (-OBn) acts as a protective group, requiring hydrogenolysis (H₂/Pd) for removal .

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